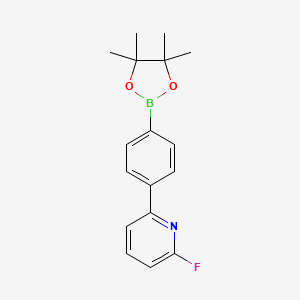

![molecular formula C18H23NO2S B2600818 3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2177365-78-3](/img/structure/B2600818.png)

3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

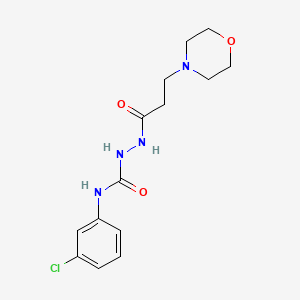

The compound “3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclo[3.2.1]octane core, which is a type of bicyclic compound with three carbon atoms in one ring and two carbon atoms in the second ring . The molecule also contains a cyclopropylidene group (a three-membered carbon ring), a sulfonyl group (SO2), and an azabicyclo group (a bicyclic compound containing a nitrogen atom).

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The bicyclo[3.2.1]octane core would provide a rigid, three-dimensional structure. The cyclopropylidene group would add additional ring strain, which could affect the compound’s reactivity. The sulfonyl group is polar and could participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cyclopropylidene and sulfonyl groups, as well as the ring strain in the bicyclic core . The nitrogen atom in the azabicyclo group could also participate in various reactions, such as acid-base reactions or the formation of coordination complexes.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the sulfonyl group could increase the compound’s polarity and solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Pharmaceutical Applications

The azabicyclo[3.2.1]octane core is a significant structure in medicinal chemistry due to its presence in a variety of bioactive compounds. The unique structure of this compound, particularly the presence of the sulfonyl group, can be exploited in the design of new pharmaceuticals. It can serve as a key synthetic intermediate in the total synthesis of complex molecules, potentially leading to the development of new drugs .

Biomass Valorization

The compound’s structure indicates potential for biomass valorization. This process involves converting biomass into more valuable chemicals, which can be used as intermediates in various chemical syntheses. The sulfonyl group in particular may be useful in photochemical transformations, a method that can be environmentally friendly and cost-effective .

Development of Synthetic Methodologies

Researchers are interested in developing new synthetic methodologies using this compound as a starting point. Its complex structure can challenge synthetic chemists to create novel reactions or improve existing ones, which can lead to advancements in synthetic organic chemistry .

Nitrogen Heterocycle Research

Nitrogen-containing heterocycles are prevalent in natural and synthetic products with known bioactive properties. The nitrogen heterocycle present in this compound can be studied to understand its reactivity and incorporation into other bioactive molecules, which is particularly interesting from a pharmaceutical perspective .

Total Synthesis of Natural Products

The azabicyclo[3.2.1]octane scaffold is used in the total synthesis of natural products. This compound could be a key intermediate in the synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane ring systems, which are difficult to synthesize due to high strain energy .

Asymmetric Synthesis

The structure of this compound suggests its potential use in asymmetric synthesis, which is a type of chemical synthesis that results in a specific enantiomer or diastereomer of a compound. Asymmetric synthesis is crucial in the production of chiral drugs, and this compound could be used to develop new catalytic methods or improve existing ones .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyclopropylidene-8-(3,4-dimethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-12-3-8-18(9-13(12)2)22(20,21)19-16-6-7-17(19)11-15(10-16)14-4-5-14/h3,8-9,16-17H,4-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJJWJJDNRDXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

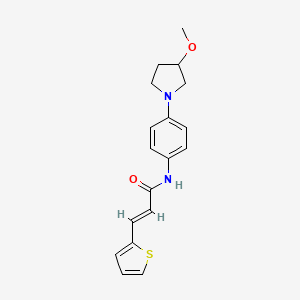

![3-(Methylsulfonyl)-5-oxo-2,4,7,11b-tetraaza-5H,7H-benzo[c]fluorene-6-carbonitrile](/img/structure/B2600738.png)

![5,11-Bis(4-fluorophenyl)-8-phenyl-5,11-diazonia-8lambda5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide;trifluoromethanesulfonate](/img/structure/B2600740.png)

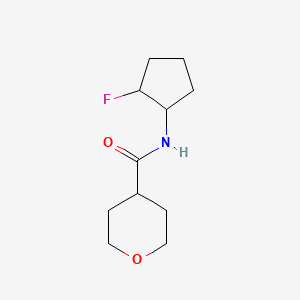

![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2600741.png)

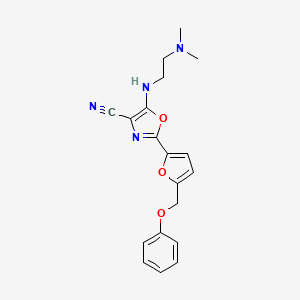

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone](/img/structure/B2600742.png)

![N-(benzo[b]thiophen-5-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2600747.png)

![2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2600748.png)

![5-bromo-2-chloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2600749.png)

![Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2600754.png)

![N-(5-((3-acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2600756.png)